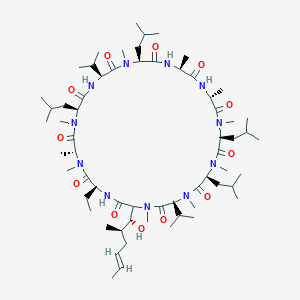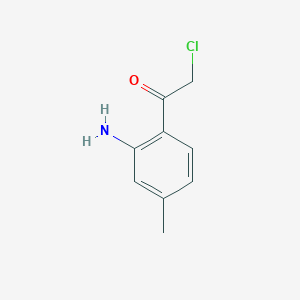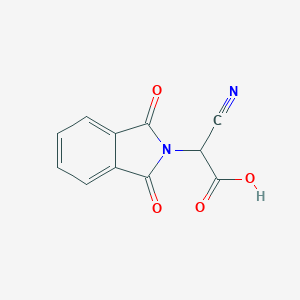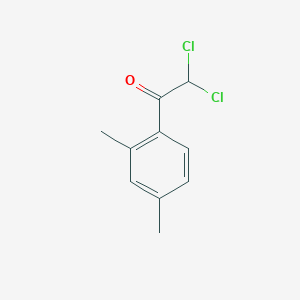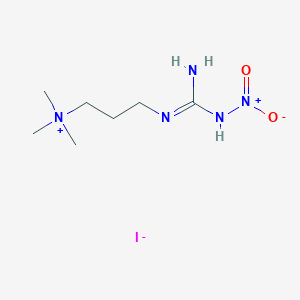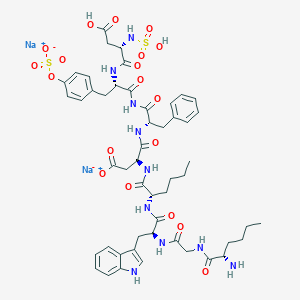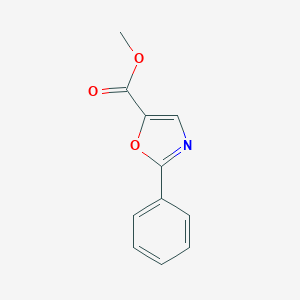
Methyl 2-phenyloxazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-phenyloxazole-5-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 2-phenyloxazole-5-carboxylate” can be achieved from N-Benzoyl-beta-alanine Methyl Ester . A comprehensive review on biological activities of oxazole derivatives indicates that oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .Molecular Structure Analysis
The molecular weight of “Methyl 2-phenyloxazole-5-carboxylate” is 203.19 . The structure of this compound can be represented by the SMILES notation: COC(=O)C1=CN=C(O1)C2=CC=CC=C2 .Applications De Recherche Scientifique
The extended oxazole scaffold, including derivatives of Methyl 2-phenyloxazole-5-carboxylate, has been utilized in the synthesis of anti-inflammatory compounds like Oxaprozin (Patil & Luzzio, 2016).
A new oxazole building block, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, has been employed in the total synthesis of siphonazoles A and B, highlighting its role in synthesizing unique natural products (Zhang & Ciufolini, 2009).
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrates potent cytotoxic activity against various human cancer cells, indicating its potential in cancer research (Pilyo et al., 2020).
Certain derivatives, such as 2(3Chlorophenyl)benzoxaole-5-carboxylic acid, show significant anti-inflammatory activity, while others like 2(4Chlorophenyl)benzoxaole-5-carboxylic acid exhibit excellent cytotoxic activity (Thakral et al., 2022).
Methyl 2-phenyloxazole-5-carboxylate serves as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, highlighting its utility in synthetic chemistry (Misra & Ila, 2010).
The compound has also been used in the development of N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, showing promise in the treatment of type 2 diabetes (Cobb et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMACXVQAYRWMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544994 | |
| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenyloxazole-5-carboxylate | |
CAS RN |
106833-83-4 | |
| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



